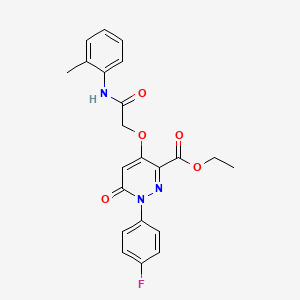

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-oxo-2-(o-tolylamino)ethoxy)-1,6-dihydropyridazine-3-carboxylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

ethyl 1-(4-fluorophenyl)-4-[2-(2-methylanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O5/c1-3-30-22(29)21-18(31-13-19(27)24-17-7-5-4-6-14(17)2)12-20(28)26(25-21)16-10-8-15(23)9-11-16/h4-12H,3,13H2,1-2H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIITRHUXPPHMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2C)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-oxo-2-(o-tolylamino)ethoxy)-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and pharmacological properties, emphasizing its role in medicinal chemistry.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

- Molecular Formula : C21H17F2N3O5

- Molecular Weight : 429.38 g/mol

- IUPAC Name : Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-((o-tolylamino)-2-oxoethoxy))-1,6-dihydropyridazine-3-carboxylate

Anticancer Activity

Research indicates that derivatives of pyridazine compounds exhibit notable anticancer properties. This compound was evaluated for its cytotoxic effects against various cancer cell lines. In studies, it demonstrated significant inhibition of cell proliferation in lines such as MCF7 (breast cancer), A549 (lung cancer), and DU145 (prostate cancer) .

The mechanism underlying the anticancer activity involves the induction of apoptosis and cell cycle arrest. The compound interacts with cellular pathways that regulate apoptosis, potentially through the modulation of Bcl-2 family proteins and caspase activation .

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity. Studies have reported that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile . The minimum inhibitory concentration (MIC) values indicate potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Antioxidant Properties

The antioxidant capacity of this compound was also assessed. Results suggest that it can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress-related damage .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Significant cytotoxicity against MCF7 and A549 cell lines with IC50 values in low micromolar range. |

| Study 2 | Antimicrobial Activity | Exhibited MIC values of 3.9 μg/mL against Staphylococcus aureus. |

| Study 3 | Antioxidant Activity | Demonstrated effective free radical scavenging ability comparable to standard antioxidants. |

科学研究应用

Antimicrobial Applications

Research indicates that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-oxo-2-(o-tolylamino)ethoxy)-1,6-dihydropyridazine-3-carboxylate has been evaluated against various bacterial strains, demonstrating promising results in inhibiting growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | Comparable to standard antibiotics |

| Escherichia coli | Comparable to standard antibiotics |

A study published in the Journal of Pharmaceutical Sciences assessed the antimicrobial efficacy of several pyridazine derivatives, including this compound, indicating substantial activity against both Staphylococcus aureus and Escherichia coli .

Anticancer Properties

In addition to its antimicrobial activity, this compound may possess anticancer properties. In vitro assays have demonstrated that it can induce apoptosis in various cancer cell lines.

Study on Antimicrobial Activity

A detailed study assessed the antimicrobial efficacy of several pyridazine derivatives, including this compound. Results indicated that it exhibited substantial activity against Staphylococcus aureus and Escherichia coli, with MICs comparable to standard antibiotics .

Study on Anticancer Effects

In vitro studies on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant decrease in cell viability and increased markers of apoptosis. This suggests its potential as a therapeutic agent in cancer treatment .

常见问题

Q. What synthetic methodologies are reported for pyridazine derivatives structurally similar to this compound?

Pyridazine derivatives are typically synthesized via cyclization reactions. For example, heating hydrazones with ethyl cyanoacetate and 4-aminobutyric acid at 160°C for 2.5 hours under reflux conditions yields pyridazine cores. Purification via silica gel column chromatography with ethyl acetate-hexanes (1:3) is commonly employed . Modifications to the core structure, such as introducing fluorophenyl or o-tolylaminoethoxy groups, require sequential functionalization using nucleophilic substitution or coupling reactions.

Q. How is the crystal structure of such compounds determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals. Key parameters like bond lengths, angles, and ring puckering are analyzed using Cremer-Pople coordinates (Q, θ, φ) to describe conformational distortions . For example, cyclohexene rings in related compounds adopt half-chair, envelope, or screw-boat conformations, with dihedral angles between aryl rings ranging from 76° to 90° .

Advanced Research Questions

Q. How are ring puckering parameters calculated, and what insights do they provide into molecular dynamics?

Q. What experimental strategies resolve contradictions in crystallographic data, such as disorder modeling?

Disorder in crystal structures (e.g., overlapping conformers) is addressed by refining occupancy ratios (e.g., 68.4:31.6 in ) and applying restraints to bond lengths/angles. Software like SHELXL allows partitioning disordered regions into distinct sites. Validation tools (e.g., PLATON) assess geometric plausibility, while residual electron density maps guide model adjustments .

Q. How can structure-activity relationships (SAR) be explored for pyridazine-based compounds?

SAR studies require systematic variation of substituents. For example:

- Electron-withdrawing groups (e.g., 4-fluorophenyl) : Enhance metabolic stability via reduced electron density.

- O-Tolylaminoethoxy side chains : Influence solubility and target binding through steric and H-bonding effects.

Docking simulations (e.g., AutoDock) and comparative crystallography (e.g., with ULK1-recruiting chimeras in ) can predict bioactivity.

Q. What computational methods validate spectroscopic data (e.g., NMR, HRMS) for such compounds?

- NMR : DFT calculations (e.g., Gaussian) predict chemical shifts using the GIAO method. For example, aromatic protons in 4-fluorophenyl groups resonate at δ 7.00–7.34 ppm in DMSO-d₆ .

- HRMS : Isotopic pattern matching (e.g., m/z 534.09857 [M+H]⁺ in ) confirms molecular formulae.

Methodological Guidance

Q. How to optimize reaction yields for introducing the o-tolylaminoethoxy moiety?

Use a two-step protocol:

Ethoxylation : React the pyridazine core with 2-chloroethyl acetate under basic conditions (K₂CO₃, DMF, 80°C).

Amination : Substitute the acetate with o-toluidine via nucleophilic aromatic substitution (Pd catalysis or microwave-assisted heating) . Monitor by TLC (hexane:ethyl acetate 3:1) and purify via flash chromatography.

Q. How to handle hygroscopic or air-sensitive intermediates during synthesis?

- Use anhydrous solvents (e.g., THF, MeCN) under nitrogen/argon.

- Equip glassware with molecular sieves (3Å).

- Characterize intermediates immediately via FT-IR (e.g., carbonyl stretches at 1700–1750 cm⁻¹) .

Data Interpretation Challenges

Q. How to reconcile discrepancies between theoretical and experimental NMR data?

Q. What statistical metrics validate crystallographic refinement quality?

- R-factors : R₁ < 5% (high-resolution), wR₂ < 15%.

- Goodness-of-fit (GOF) : 0.9–1.1.

- CCDC deposition : Cross-validate with entries in the Cambridge Structural Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。